Cas no 259818-85-4 (1-(2-Bromoethyl)-4-ethylbenzene)

1-(2-Bromoethyl)-4-ethylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,1-(2-bromoethyl)-4-ethyl-
- 1-(2-bromoethyl)-4-ethylbenzene
- 4-Aethyl-phenaethylbromid
- 4-ethyl-phenethyl bromide
- F8880-5980
- SCHEMBL4613463
- EN300-77368
- DTXSID70600233
- AKOS011895486
- 259818-85-4
- CS-0261155
- 1-(2-Bromoethyl)-4-ethylbenzene
-
- インチ: InChI=1S/C10H13Br/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8H2,1H3
- InChIKey: FWBJWFXOZYZDDZ-UHFFFAOYSA-N
- SMILES: BrCCC1C=CC(CC)=CC=1
計算された属性
- 精确分子量: 212.02000
- 同位素质量: 212.02006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 93
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 3.18640
1-(2-Bromoethyl)-4-ethylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-77368-5.0g |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 95.0% | 5.0g |
$2443.0 | 2025-02-22 | |
Enamine | EN300-77368-1.0g |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 95.0% | 1.0g |
$842.0 | 2025-02-22 | |
1PlusChem | 1P00CHEE-1g |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 94% | 1g |
$1103.00 | 2023-12-18 | |
A2B Chem LLC | AF81622-2.5g |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 94% | 2.5g |
$1772.00 | 2024-04-20 | |
Aaron | AR00CHMQ-5g |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 94% | 5g |
$3385.00 | 2023-12-14 | |
Aaron | AR00CHMQ-50mg |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 95% | 50mg |
$296.00 | 2025-02-10 | |
Aaron | AR00CHMQ-1g |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 95% | 1g |
$1183.00 | 2025-02-10 | |
A2B Chem LLC | AF81622-100mg |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 94% | 100mg |
$344.00 | 2024-04-20 | |
1PlusChem | 1P00CHEE-10g |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 94% | 10g |
$4539.00 | 2023-12-18 | |
1PlusChem | 1P00CHEE-500mg |
1-(2-bromoethyl)-4-ethylbenzene |
259818-85-4 | 94% | 500mg |
$873.00 | 2023-12-18 |
1-(2-Bromoethyl)-4-ethylbenzene 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
1-(2-Bromoethyl)-4-ethylbenzeneに関する追加情報
Recent Advances in the Application of 1-(2-Bromoethyl)-4-ethylbenzene (CAS: 259818-85-4) in Chemical Biology and Pharmaceutical Research
1-(2-Bromoethyl)-4-ethylbenzene (CAS: 259818-85-4) is a brominated aromatic compound that has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis. This compound, characterized by its reactive bromoethyl moiety, serves as a crucial building block for the development of novel bioactive molecules, including potential drug candidates and molecular probes. Recent studies have explored its utility in various synthetic pathways, particularly in the construction of complex pharmacophores and targeted delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-(2-Bromoethyl)-4-ethylbenzene as a precursor in the synthesis of selective kinase inhibitors. The researchers utilized its reactive bromine atom for efficient cross-coupling reactions, enabling the rapid assembly of a library of compounds with improved binding affinity to specific protein targets. This approach highlights the compound's significance in accelerating structure-activity relationship (SAR) studies during drug discovery campaigns.
In the field of chemical biology, 1-(2-Bromoethyl)-4-ethylbenzene has been employed as a versatile linker for the development of activity-based probes (ABPs). A recent Nature Chemical Biology publication (2024) described its incorporation into covalent probes targeting cysteine proteases, where the bromoethyl group facilitated selective protein labeling through alkylation reactions. This application underscores the compound's potential in proteomics research and target identification studies.
Pharmacokinetic studies have also investigated derivatives of 1-(2-Bromoethyl)-4-ethylbenzene, with particular focus on improving metabolic stability. A 2023 European Journal of Pharmaceutical Sciences report revealed that structural modifications at the ethyl position could significantly alter the compound's bioavailability and tissue distribution patterns, providing valuable insights for medicinal chemistry optimization strategies.
Recent advancements in green chemistry have explored more sustainable synthesis routes for 1-(2-Bromoethyl)-4-ethylbenzene. A 2024 ACS Sustainable Chemistry & Engineering paper presented a catalytic bromination method that reduces hazardous waste generation while maintaining high yields, addressing important environmental concerns associated with traditional bromination procedures.
Safety evaluations of 1-(2-Bromoethyl)-4-ethylbenzene continue to inform its handling protocols in research settings. Updated material safety data sheets (2024 revisions) emphasize proper personal protective equipment requirements and recommend engineering controls when working with this compound, particularly due to its alkylating potential and possible sensitization effects.
Looking forward, the unique chemical properties of 1-(2-Bromoethyl)-4-ethylbenzene position it as a valuable tool for diverse applications in pharmaceutical development. Ongoing research is exploring its potential in antibody-drug conjugate (ADC) linker chemistry and as a scaffold for developing targeted cancer therapies, with several preclinical studies showing promising results in selective tumor targeting.
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